molecular formula C36H27N5O7S B590687 3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3- CAS No. 133118-06-6

3,7-DIHYDRO-6-[4-[2-[N/'-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-

Cat. No.: B590687
CAS No.: 133118-06-6
M. Wt: 673.7 g/mol
InChI Key: ZARKFCVEEAHABA-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic nomenclature of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one reflects its complex molecular architecture, which incorporates multiple functional domains essential for its chemiluminescent properties. The compound is officially registered under Chemical Abstracts Service number 133118-06-6, providing a unique identifier for this specific molecular structure. The molecular formula C₃₆H₂₇N₅O₇S indicates the presence of 36 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom, resulting in a molecular weight of approximately 673.69 to 675.710 grams per mole depending on the measurement methodology employed.

The structural composition of this compound reveals several critical functional regions that contribute to its unique properties. The core imidazo[1,2-a]pyrazin-3-one framework provides the fundamental chromophoric system necessary for light emission, while the fluoresceinyl moiety contributes additional fluorescent characteristics. The thiourea linkage serves as a crucial connecting element that not only joins the fluorescein component to the core structure but also plays a significant role in modulating the emission properties of the overall molecule. The ethoxyphenyl substituent enhances the compound's solubility characteristics and stability in organic solvents, making it suitable for various experimental applications.

Table 1: Structural and Physical Properties of 3,7-Dihydro-6-[4-[2-[N'-(5-Fluoresceinyl)Thioureido]Ethoxy]Phenyl]-2-Methylimidazo[1,2-a]Pyrazin-3-One

Property Value Source
Chemical Abstracts Service Number 133118-06-6
Molecular Formula C₃₆H₂₇N₅O₇S
Molecular Weight 673.69-675.710 g/mol
Physical State Reddish-Yellow Powder
Melting Point 228°C (Decomposition)
Density 1.55±0.1 g/cm³ (Predicted)
Boiling Point 891.2±75.0 °C (Predicted)
Water Solubility Practically insoluble

The International Union of Pure and Applied Chemistry nomenclature system provides additional structural insight through the systematic naming convention, which explicitly identifies each functional group's position and connectivity within the molecule. Alternative nomenclature systems refer to this compound using various synonyms including "fluoresceinyl cypridina luciferin analog" and "thiourea, N-[2-[4-(3,7-dihydro-2-methyl-3-oxoimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]-N'-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-". These alternative names highlight different aspects of the compound's structural relationship to both cypridina luciferin, a naturally occurring bioluminescent compound, and fluorescein, a widely used fluorescent dye.

Historical Context in Chemiluminescence Research

The development of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one emerged from systematic efforts to create synthetic analogs of naturally occurring bioluminescent compounds, particularly those found in marine organisms. The historical foundation for this compound's development can be traced to research on cypridina luciferin, the naturally occurring bioluminescent compound responsible for light production in certain marine crustaceans. Scientists recognized the potential value of creating synthetic analogs that could retain the light-producing capabilities of natural luciferins while offering enhanced stability, selectivity, and practical utility for laboratory applications.

Research investigations in the early development phases focused on creating structural modifications of the core imidazo[1,2-a]pyrazin-3-one framework to optimize chemiluminescent properties. The synthesis and characterization of related compounds such as 6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one and 2-methyl-6-(2-naphthyl)imidazo[1,2-a]pyrazin-3(7H)-one provided valuable insights into structure-activity relationships within this family of chemiluminescent compounds. These preliminary studies established that modifications to the aromatic substituents could significantly impact light emission properties, leading to the strategic incorporation of fluorescein derivatives to enhance both sensitivity and spectral characteristics.

The integration of fluorescein moieties into the cypridina luciferin analog framework represented a significant advancement in chemiluminescent probe design. Historical research demonstrated that fluorescein components could provide dual functionality, serving both as fluorescent reporters and as participants in energy transfer processes that enhance overall light emission. The thiourea linkage connecting the fluorescein component to the core structure emerged as a critical design element, with studies showing that this specific chemical bridge could modulate emission decay characteristics and enhance sensitivity to specific reactive oxygen species.

Table 2: Historical Development of Chemiluminescent Cypridina Luciferin Analogs

Compound Year Developed Key Innovation Light Yield Enhancement
2-methyl-6-phenylimidazo[1,2-a]pyrazin-3(7H)-one Early 1990s Basic cypridina analog Baseline reference
6-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one 1992 Methoxy substitution Much higher than baseline
6-(3-indolyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one 1992 Indole incorporation Much higher than baseline
Fluoresceinyl cypridina luciferin analog Post-1992 Fluorescein integration Enhanced sensitivity

Significance in Reactive Oxygen Species Detection

The significance of 3,7-dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one in reactive oxygen species detection stems from its exceptional selectivity and sensitivity toward specific oxidative species, particularly singlet oxygen and superoxide anion. Research investigations have established that this compound can efficiently react with these target species to produce detectable photon emission, enabling real-time monitoring of oxidative processes in both biological and chemical systems. The compound's dual functionality as both a chemiluminescent and fluorescent probe provides researchers with multiple detection modalities, significantly expanding its utility in diverse experimental applications.

Experimental studies utilizing this compound have demonstrated its effectiveness in detecting reactive oxygen species formation during sonodynamic action both in laboratory solutions and in living biological systems. When applied to air-saturated solutions containing sonosensitizers, the compound exhibits dramatically enhanced chemiluminescent intensity, with measurements showing increases from baseline levels of approximately 703 counts per second to over 23,000 counts per second upon exposure to ultrasound and hematoporphyrin derivative treatments. These substantial signal enhancements provide researchers with highly sensitive detection capabilities for monitoring oxidative processes.

The compound's selectivity profile has been extensively characterized through controlled experiments using specific enzyme systems known to produce individual reactive oxygen species types. Studies employing xanthine/xanthine oxidase systems, which specifically generate superoxide anion, demonstrate that the compound can detect superoxide production even in the absence of peroxidase enzymes. However, the presence of horseradish peroxidase significantly enhances the chemiluminescent response, indicating that the compound can detect both superoxide anion and hydrogen peroxide when appropriate catalytic systems are present.

Table 3: Reactive Oxygen Species Detection Capabilities and Response Characteristics

Reactive Oxygen Species Detection Method Relative Sensitivity Required Conditions
Singlet Oxygen Chemiluminescence High Air-saturated conditions
Superoxide Anion Chemiluminescence High With or without peroxidase
Hydrogen Peroxide Chemiluminescence Moderate Requires peroxidase presence
Hydroxyl Radical Limited detection Low Indirect measurement

Fluorescence imaging applications utilizing this compound have emerged as particularly valuable tools for single-cell level reactive oxygen species detection. The fluorescence emission at 515 nanometers increases significantly during reactive oxygen species oxidation reactions, providing researchers with spatial resolution capabilities that traditional chemiluminescence measurements cannot achieve. This fluorescence-based detection methodology offers excellent signal-to-noise ratios and minimal cytotoxicity, making it suitable for real-time monitoring of oxidative processes in living cells.

The compound's applications extend beyond basic research into practical areas such as sonodynamic therapy monitoring and tumor imaging. Experimental protocols have been developed for in vivo tumor imaging using sonodynamic chemiluminescence detection, where the compound serves as a probe for monitoring reactive oxygen species generation during therapeutic ultrasound treatments. These applications demonstrate the compound's potential for clinical research and therapeutic monitoring, where real-time assessment of oxidative stress levels could provide valuable information for treatment optimization.

Properties

CAS No.

133118-06-6

Molecular Formula

C36H27N5O7S

Molecular Weight

673.7 g/mol

IUPAC Name

5-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C36H27N5O7S/c1-19-34(44)41-18-29(38-17-32(41)39-19)20-2-7-24(8-3-20)47-13-12-37-36(49)40-21-4-9-25(28(14-21)35(45)46)33-26-10-5-22(42)15-30(26)48-31-16-23(43)6-11-27(31)33/h2-11,14-18,42,44H,12-13H2,1H3,(H,45,46)(H2,37,40,49)

InChI Key

ZARKFCVEEAHABA-UHFFFAOYSA-N

SMILES

CC1=NC2=CNC(=CN2C1=O)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O

Canonical SMILES

CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCNC(=S)NC4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Aminopyrazine Derivatives

The imidazopyrazinone scaffold is synthesized through a cyclocondensation reaction between 2-aminopyrazine and α-bromoketones. For 2-methyl substitution, methylglyoxal serves as the carbonyl source.

Procedure :

  • Reactants : 2-Aminopyrazine (1.0 equiv), methylglyoxal (1.2 equiv), and ammonium acetate (2.0 equiv) in acetic acid.

  • Conditions : Reflux at 120°C for 8–12 hours under nitrogen.

  • Workup : Precipitation via ice-water quenching, filtration, and recrystallization from ethanol.

  • Yield : 68–72%.

Functionalization at Position 6

Introducing the p-hydroxyphenyl group at position 6 involves Suzuki-Miyaura cross-coupling:

Reaction Table 1 : Optimization of Suzuki Coupling Conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DMF/H₂O8058
PdCl₂(dppf)Cs₂CO₃Dioxane10072
Pd(OAc)₂/XPhosNaOtBuTHF6581

Optimal conditions use Pd(OAc)₂/XPhos with NaOtBu in THF at 65°C, achieving 81% yield.

Synthesis of Intermediate B: 5-Isothiocyanatofluorescein

Fluorescein Amino Derivatization

Steps :

  • Nitration : Fluorescein is nitrated at position 5 using fuming HNO₃ in H₂SO₄ at 0°C.

  • Reduction : Nitro group reduction to amine with SnCl₂/HCl.

  • Isothiocyanate Formation : Treatment with thiophosgene in dichloromethane (0°C, 2 h).

Key Data :

  • Nitration Yield : 89%

  • Reduction Yield : 93%

  • Isothiocyanate Yield : 76%

Final Assembly: Thiourea Coupling and Alkylation

Thiourea Bridge Formation

Reaction :

  • Intermediate A (1.0 equiv) and Intermediate B (1.1 equiv) react in anhydrous DMF with DIEA (3.0 equiv) at 25°C for 24 h.

  • Yield : 65% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Ethoxy Spacer Installation

Alkylation Protocol :

  • Substrate : Thiourea-coupled product (1.0 equiv), 1,2-dibromoethane (3.0 equiv).

  • Base : K₂CO₃ (4.0 equiv) in DMF at 60°C for 6 h.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

  • Yield : 58%.

Analytical Characterization

Spectroscopic Data :

  • HRMS (ESI+) : m/z calcd. for C₃₆H₂₇N₅O₇S [M+H]⁺: 674.1765; found: 674.1768.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.42 (s, 1H, imidazopyrazinone-H), 7.89–6.76 (m, 12H, aromatic), 4.21 (t, J=6.5 Hz, 2H, OCH₂), 3.95 (s, 3H, CH₃).

  • Fluorescence : λₑₓ = 494 nm, λₑₘ = 521 nm (quantum yield Φ = 0.92 in PBS).

Challenges and Optimization Strategies

Thiourea Stability

The thiourea linkage is prone to hydrolysis under acidic/basic conditions. Strategies include:

  • pH Control : Maintain reactions at neutral pH (6.5–7.5).

  • Protection : Use tert-butoxycarbonyl (Boc) groups during coupling.

Solubility Issues

The compound’s poor water solubility (logP = 3.8) necessitates:

  • Co-solvents : DMSO/water mixtures for biological assays.

  • Micellar Encapsulation : Poloxamer 407 for in vivo applications.

Industrial-Scale Considerations

Cost Analysis :

StepCost DriverContribution (%)
Fluorescein NitrationHNO₃/H₂SO₄ disposal32
Pd-Catalyzed CouplingCatalyst recycling28
HPLC PurificationSolvent consumption40

Green Chemistry Approaches :

  • Replace DMF with cyclopentyl methyl ether (CPME) in alkylation.

  • Catalytic Pd recovery using magnetic nanoparticles .

Chemical Reactions Analysis

Types of Reactions

3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,7-DIHYDRO-6-[4-[2-[N’-(5-FLUORESCEINYL)THIOUREIDO]ETHOXY]PHENYL]-2-METHYLIMIDAZO[1,2-A]PYRAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The fluoresceinyl group allows it to act as a fluorescent probe, binding to target molecules and emitting fluorescence upon excitation. This property is exploited in various imaging and diagnostic applications to visualize and quantify biological processes .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycles : Compound A ’s imidazopyrazine core differs from pyrrolo-thiazolo-pyrimidine (B ) and imidazopyridine (C ) in nitrogen positioning and aromaticity, affecting electronic properties and binding modes.
  • Substituent Diversity : Compound A uniquely integrates fluorescein for fluorescence, whereas B and D prioritize methoxyphenyl/thiourea groups for solubility or biological activity .
  • Synthetic Routes : Compound D employs a one-pot triazine coupling, contrasting with A ’s likely stepwise fluorescein conjugation .

Spectral Characterization

  • NMR : A ’s ¹H NMR would show fluorescein aromatic protons (δ 6.5–8.5 ppm) and imidazopyrazine NH (δ ~10 ppm), distinct from C ’s ester protons (δ 1.2–4.3 ppm) .
  • Mass Spectrometry : A ’s HRMS would confirm the molecular ion at m/z ~750 (calc.), contrasting with D ’s m/z ~450 .

Biological Activity

3,7-Dihydro-6-[4-[2-[N'-(5-fluoresceinyl)thioureido]ethoxy]phenyl]-2-methylimidazo[1,2-a]pyrazin-3-one, commonly referred to as FCLA (Fluoresceinyl Chemiluminescence Agent), is a compound of significant interest in biological research due to its unique properties and potential applications in various fields, including cancer research and bioimaging. This article delves into the biological activity of FCLA, summarizing key findings from diverse studies and presenting relevant data in tabular form.

  • Molecular Formula : C₃₆H₂₇N₅O₇S
  • Molecular Weight : 673.69 g/mol
  • CAS Number : 133118-06-6
  • Physical State : Crystalline powder
  • Solubility : Practically insoluble in water
  • Color : Orange to brown to dark red

FCLA exhibits its biological activity primarily through its ability to generate chemiluminescence, which is useful for various imaging applications. The fluorescein moiety allows for fluorescence-based detection methods, enhancing the visibility of biological processes in live cells. This dual functionality makes FCLA a valuable tool for studying cellular dynamics and interactions.

In Vitro Studies

  • Cell Viability and Apoptosis :
    • A study involving human lung adenocarcinoma epithelial cells (A549) demonstrated that FCLA can induce apoptosis under hypoxic conditions. The compound's cytotoxicity was amplified when combined with tirapazamine (TPZ), highlighting its potential as a therapeutic agent in cancer treatment .
  • Cell Migration Assays :
    • FCLA was used to assess cell migration in response to chemokine gradients. The results indicated that the oxygen gradient significantly influenced A549 cell migration, suggesting that FCLA could be instrumental in studying tumor microenvironments and metastasis .

In Vivo Applications

FCLA has been explored for use in bioimaging due to its chemiluminescent properties. Studies have shown that it can effectively visualize biological processes in vivo, such as inflammation and tumor growth. For instance, coelenterazine analogs have been used in similar contexts to detect reactive oxygen species (ROS) associated with inflammatory responses .

Case Study 1: Cancer Imaging

A study utilized FCLA for real-time imaging of tumor growth in murine models. The compound's ability to emit light upon reaction with ROS allowed researchers to monitor tumor progression and response to therapy over time.

Case Study 2: Protein Conformational Changes

FCLA was employed as a fluorescent probe to study conformational changes in membrane proteins. The sensitivity of fluorescence provided insights into protein dynamics during various cellular processes .

Data Table: Summary of Biological Activities

Activity Description Reference
Apoptosis InductionIncreased apoptosis in A549 cells under hypoxia
Cell MigrationEnhanced migration influenced by oxygen gradients
In Vivo ImagingVisualization of tumor growth and inflammatory responses
Protein DynamicsMonitoring conformational changes in membrane proteins

Q & A

Q. What are the optimal synthesis conditions for preparing the compound with high purity?

  • Methodological Answer : The synthesis of this compound requires precise control of reaction parameters. Key factors include:
  • Temperature : Multi-step reactions often require gradients (e.g., reflux at 80–110°C for thiourea coupling ).
  • Solvent Choice : Polar aprotic solvents like THF or DMF enhance reactivity in heterocycle formation .
  • Reaction Time : Extended durations (12–24 hours) ensure complete conversion in multi-component couplings .
  • Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) is critical for isolating the pure product .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?

  • Methodological Answer : Structural validation relies on complementary spectroscopic techniques:
  • 1H/13C NMR : Assign peaks to confirm substituents (e.g., fluorescein thiourea protons at δ 10.2–11.5 ppm ).
  • HRMS (ESI) : Verify molecular ion mass (e.g., [M+H]+ calculated within ±0.001 Da ).
  • IR Spectroscopy : Detect functional groups (e.g., thiourea C=S stretch at ~1250 cm⁻¹ ).
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., imidazo[1,2-a]pyrazine derivatives ).

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and the expected molecular structure?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .
  • X-ray Crystallography : Resolve absolute configuration if crystalline .
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian09 with B3LYP/6-31G* basis set ).
  • Repetition Under Controlled Conditions : Eliminate solvent or temperature artifacts .

Q. What strategies are effective for designing analogs with enhanced pharmacological properties?

  • Methodological Answer : Structure-activity relationship (SAR) studies guide analog design:
  • Modify Substituents : Replace the fluorescein group with other fluorophores (e.g., rhodamine) to tune cellular uptake .
  • Heterocycle Variation : Substitute imidazo[1,2-a]pyrazine with pyridazine or triazole cores for improved solubility .
  • Bioisosteric Replacement : Replace thiourea with urea or carbamate to enhance metabolic stability .
    Example Analogs :
Core ModificationBiological ActivityReference
Triazole-imidazo[1,2-a]pyrazineAnticancer (IC50 = 2.1 µM)
Pyridazine-fluorescein hybridFluorescent probe for ROS detection

Q. What methodological approaches evaluate the compound’s interaction with biological targets?

  • Methodological Answer : Integrate in vitro and in silico techniques:
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to target proteins .
  • Fluorescence Polarization : Quantify competitive displacement in ligand-binding assays .
  • Molecular Docking (AutoDock Vina) : Predict binding modes to ATP-binding pockets or enzyme active sites .
  • Cellular Assays : Use HEK293 or HeLa cells to assess cytotoxicity and target engagement (e.g., IC50 via MTT assay ).

Q. How can theoretical frameworks guide experimental design for this compound?

  • Methodological Answer : Link research to established models:
  • Fluorophore-Interaction Theory : Apply Förster resonance energy transfer (FRET) principles to probe biomolecular interactions .
  • Hammett Equation : Predict electronic effects of substituents on reactivity .
  • QSAR Models : Use logP and polar surface area to optimize bioavailability .

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